(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
(Z)-Ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a synthetic thiazole derivative characterized by a dihydrothiazole core functionalized with a sulfamoyl-substituted benzoyl group and an ethyl ester moiety. Its Z-configuration at the imino bond is critical for its stereochemical stability and biological interactions. The compound’s structure has likely been resolved via X-ray crystallography using programs like SHELX, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-6-8-13-22(4)30(26,27)16-11-9-15(10-12-16)18(24)21-20-23(5)14(3)17(29-20)19(25)28-7-2/h9-12H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAFHQLQNWHOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and research findings related to its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a thiazole core substituted with an ethyl carboxylate group and a sulfonamide moiety. Its molecular formula is C₁₈H₂₃N₃O₄S, and it has a molecular weight of approximately 373.46 g/mol.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause G1 phase arrest in the cell cycle, leading to reduced cell division.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| Thiazole derivative | Inhibited proliferation | Apoptosis via caspase activation | |
| Similar thiazole | Induced apoptosis | G1 phase arrest |
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. Research indicates that they possess activity against a range of bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound shows effectiveness against both types, with varying minimum inhibitory concentrations (MIC).
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study 1 : A study demonstrated that a related thiazole compound significantly reduced tumor volume in xenograft models.
- Case Study 2 : Clinical trials involving similar compounds showed promising results in patients with resistant bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogous thiazole derivatives are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound features a dihydrothiazole ring, which confers rigidity compared to fully aromatic thiazoles in compounds. This may reduce metabolic degradation but limit membrane permeability .
Sulfamoyl Group: The N-butyl-N-methylsulfamoyl substituent distinguishes it from ureido or carbamate groups in analogs.
Ester vs. Carbamate Linkages : The ethyl ester group enhances hydrolytic instability relative to carbamate-containing analogs, which may necessitate prodrug strategies for in vivo applications .
Bioactivity and Mechanistic Insights
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn:
- Pesticidal Potential: Thiazole derivatives are prominent in agrochemicals. The sulfamoyl group may disrupt insect acetylcholinesterase (AChE), analogous to plant-derived bioactive compounds studied in . However, synthetic thiazoles often exhibit higher potency than natural extracts due to tailored substituents .
- Antimicrobial Activity: Compounds with sulfamoyl and imino groups (e.g., sulfonamides) historically target bacterial dihydropteroate synthase. The dihydrothiazole core may further enhance binding affinity via π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
